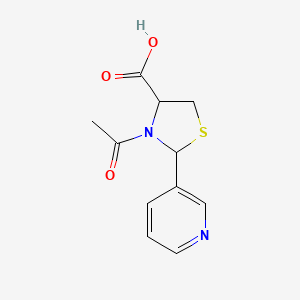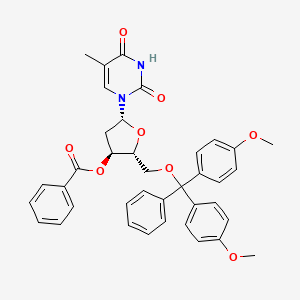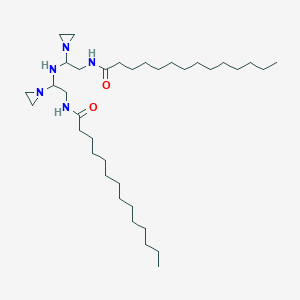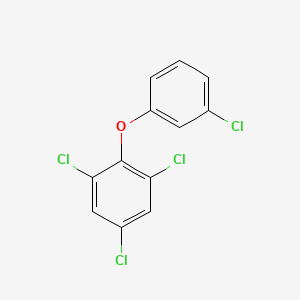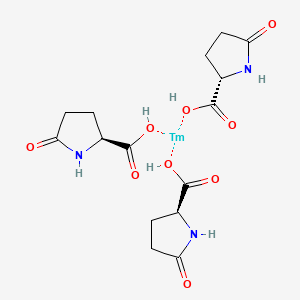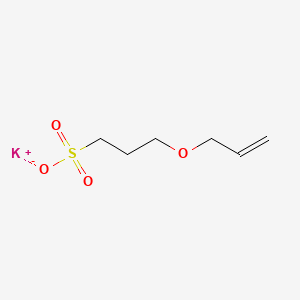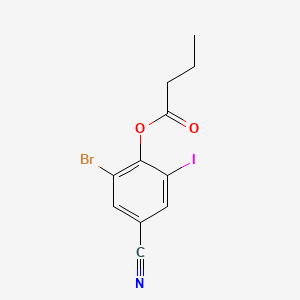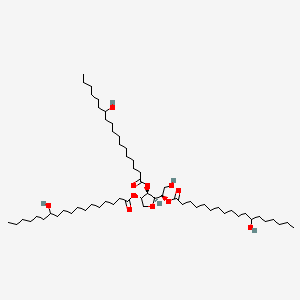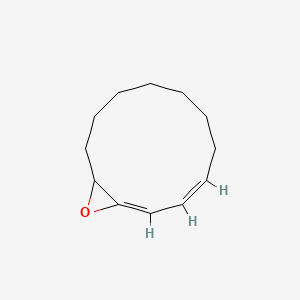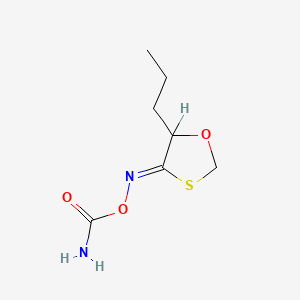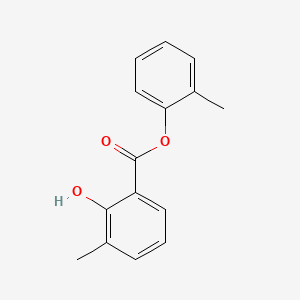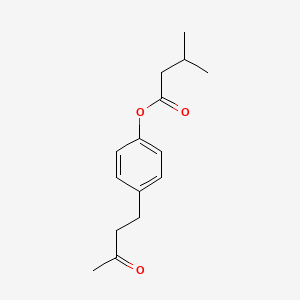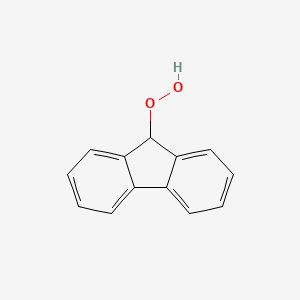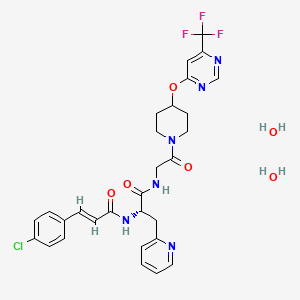
FK-330 dihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
FK-330 dihydrate primarily functions as an inducible nitric oxide synthase inhibitor. The detailed chemical reactions it undergoes, including oxidation, reduction, and substitution, are not extensively documented. it is known to interact with nitric oxide synthase, inhibiting its activity .
Scientific Research Applications
FK-330 dihydrate is used extensively in scientific research due to its potential anticancer and antitumor properties. It is particularly valuable in studies related to ischemia and reperfusion injury in liver transplantation. The compound’s ability to inhibit inducible nitric oxide synthase makes it a significant subject of research in the fields of chemistry, biology, medicine, and industry .
Mechanism of Action
FK-330 dihydrate exerts its effects by inhibiting inducible nitric oxide synthase. This inhibition prevents the production of nitric oxide, a molecule involved in various physiological and pathological processes. By blocking nitric oxide synthesis, this compound helps prevent ischemia and reperfusion injury, particularly in liver transplantation .
Comparison with Similar Compounds
FK-330 dihydrate is unique due to its specific inhibition of inducible nitric oxide synthase. Similar compounds include:
Kazinol B:
Tirucallol: An anti-inflammatory agent that inhibits nitric oxide production.
PTIO: A specific scavenger of nitric oxide used to examine nitric oxide synthase inhibitory activity.
S-Nitroso-N-acetyl-DL-penicillamine: A nitric oxide donor and inhibitor of platelet aggregation.
These compounds share similar targets but differ in their specific applications and mechanisms of action.
Properties
CAS No. |
682813-92-9 |
|---|---|
Molecular Formula |
C29H32ClF3N6O6 |
Molecular Weight |
653.0 g/mol |
IUPAC Name |
(2S)-2-[[(E)-3-(4-chlorophenyl)prop-2-enoyl]amino]-N-[2-oxo-2-[4-[6-(trifluoromethyl)pyrimidin-4-yl]oxypiperidin-1-yl]ethyl]-3-pyridin-2-ylpropanamide;dihydrate |
InChI |
InChI=1S/C29H28ClF3N6O4.2H2O/c30-20-7-4-19(5-8-20)6-9-25(40)38-23(15-21-3-1-2-12-34-21)28(42)35-17-27(41)39-13-10-22(11-14-39)43-26-16-24(29(31,32)33)36-18-37-26;;/h1-9,12,16,18,22-23H,10-11,13-15,17H2,(H,35,42)(H,38,40);2*1H2/b9-6+;;/t23-;;/m0../s1 |
InChI Key |
ULJYWSVDASRELY-FPINKFAQSA-N |
Isomeric SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)[C@H](CC3=CC=CC=N3)NC(=O)/C=C/C4=CC=C(C=C4)Cl.O.O |
Canonical SMILES |
C1CN(CCC1OC2=NC=NC(=C2)C(F)(F)F)C(=O)CNC(=O)C(CC3=CC=CC=N3)NC(=O)C=CC4=CC=C(C=C4)Cl.O.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



